Bis(2,6-dimethylphenyl) phosphate
Description
Bis(2,6-dimethylphenyl) phosphate (CAS 18350-99-7) is an organophosphate compound with the molecular formula C₁₆H₁₉O₄P and a molecular weight of 306.30 g/mol. It is characterized by a central phosphate group esterified with two 2,6-dimethylphenyl substituents, forming a sterically hindered aromatic structure. The compound exists as a crystalline powder and is typically stored at low temperatures (-20°C) to maintain stability .
Properties
Molecular Formula |
C16H18O4P- |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)/p-1 |
InChI Key |
APOXBWCRUPJDAC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)([O-])OC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Key Research Findings
Thermal Stability and Flame Retardancy
- This compound exhibits moderate thermal stability due to its aromatic substituents, which delay decomposition. However, its flame retardancy is less effective compared to bis-phosphate analogues like PBDMPP , which releases phosphoric acid more efficiently during combustion, promoting char formation .
- PBDMPP (CAS 139189-30-3) demonstrates superior performance in styrenic resins, achieving UL94 V-0 ratings due to its high phosphorus content (≈8.9%) and synergistic interaction with polymer matrices .
- Tris(2,6-xylenyl)phosphate shows lower volatility (vapor pressure: 6.4×10⁻⁹ mmHg) compared to mono- and bis-phosphates, making it suitable for high-temperature processing .
Hydrophobicity and Compatibility
- Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate (XLogP3 = 7.9) exhibits higher lipophilicity than this compound (XLogP3 ≈ 5.2, estimated), enhancing compatibility with non-polar polymers like polyethylene .
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